
(R)-7-(3-hydroxycyclopent-1-enyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a cyclopentene ring fused with a heptanoic acid chain, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves enantioselective reactions to ensure the desired chirality. One common method is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This reaction is catalyzed by rhodium and employs the WingPhos ligand, which is crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid often involves large-scale enantioselective synthesis using environmentally friendly catalysts. The use of solid acid catalysts for esterification reactions is one such method, which offers improved selectivity and reduced environmental impact . Additionally, the resolution of racemic mixtures through diastereomeric salt formation and subsequent separation is another approach used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals .
Mecanismo De Acción
The mechanism of action of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
®-3-Hydroxytetradecanoic acid: Another chiral hydroxy acid with similar structural features.
Spirocyclic oxindoles: Compounds with spirocyclic structures that exhibit similar stereochemical properties.
Uniqueness
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific cyclopentene-heptanoic acid structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various enantioselective reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
7-[(3R)-3-hydroxycyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-8-7-10(9-11)5-3-1-2-4-6-12(14)15/h9,11,13H,1-8H2,(H,14,15)/t11-/m1/s1 |
Clave InChI |
PUSJEQRDMRSUMT-LLVKDONJSA-N |
SMILES isomérico |
C1CC(=C[C@@H]1O)CCCCCCC(=O)O |
SMILES canónico |
C1CC(=CC1O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)


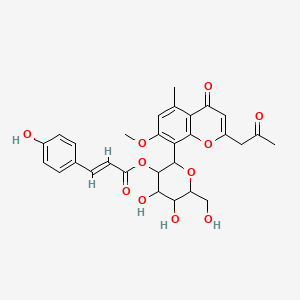

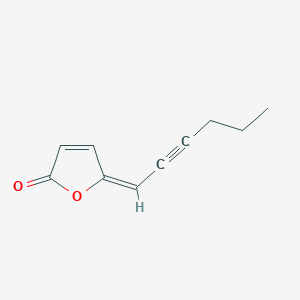
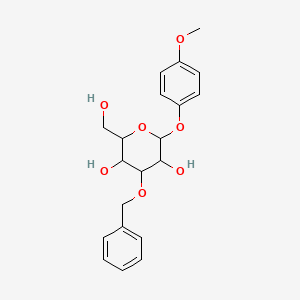
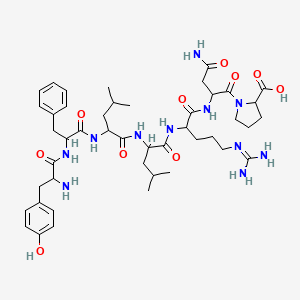
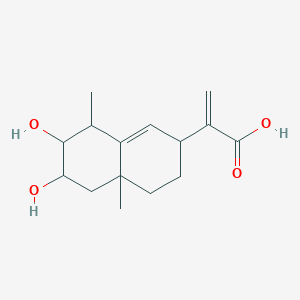

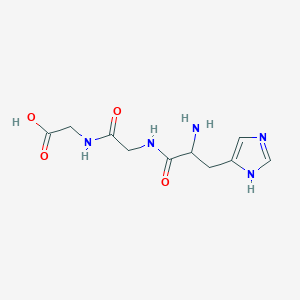
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
